5-Bromo-3-cyanoindole

Description

Strategic Importance of the Indole (B1671886) Nucleus in Organic Chemistry and Medicinal Science

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. ijpsr.infochemrj.org Its significance stems from its prevalence in a vast number of natural products and synthetically developed molecules that exhibit a wide array of biological activities. nih.govresearchgate.net This has led to the indole scaffold being labeled a "privileged structure" in drug discovery. ijpsr.infonih.govresearchgate.net This term reflects the ability of the indole framework to bind to multiple types of receptors with high affinity, making it a versatile starting point for the development of new therapeutic agents. ijpsr.infochemrj.org

The unique electronic properties of the indole ring, characterized by its 10-π electron aromatic system, allow for diverse chemical modifications. mdpi.com It can act as a scaffold that mimics the structure of proteins and binds reversibly to enzymes. ijpsr.info This versatility is evident in the broad spectrum of pharmaceuticals containing the indole core, which are used as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others. chemrj.orgmdpi.com Many indole-containing drugs have been approved by the FDA and are used to treat a range of conditions. ijpsr.inforesearchgate.net The essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the plant hormone indole-3-acetic acid are all prominent examples of biologically crucial molecules built upon the indole framework. ijpsr.infonih.gov

Contextualization of Halogenated and Cyano-Substituted Indoles within Research Trends

The functionalization of the indole nucleus is a key strategy for fine-tuning its chemical and biological properties. irjmets.com The introduction of halogen atoms (such as bromine) and cyano groups (–C≡N) are particularly significant modifications that have become a focus of intensive research.

Halogenated indoles are of great interest because the inclusion of a halogen atom can significantly alter a molecule's physicochemical properties. ontosight.ai Bromination, in particular, is associated with increased biological activity in many natural compounds. beilstein-archives.org The presence of a bromine atom can enhance lipophilicity, which can improve membrane permeability, and can also influence the molecule's metabolic stability and binding interactions with target proteins. ontosight.aicymitquimica.com Halogenation often occurs at the C-5 and/or C-6 positions of the indole ring in natural metabolites. beilstein-archives.org Research has shown that halogenated indoles can possess strong antifungal, antimicrobial, and anticancer properties. irjmets.comontosight.ai

Cyano-substituted indoles are also valuable in medicinal chemistry. The cyano group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. cymitquimica.com These characteristics can significantly influence the electronic nature of the indole ring, affecting its reactivity and its ability to interact with biological targets. cymitquimica.comrsc.org The cyano group's linear geometry and metabolic stability make it a useful functional group in drug design. sci-hub.se Derivatives of 3-cyanoindoles are utilized as versatile starting materials for the synthesis of a wide variety of more complex heterocyclic compounds with promising biological activities. rsc.org Research has explored cyano-substituted indoles for their potential as anticancer agents and as ligands for neurological targets. rsc.orgacs.org

Overview of Current and Historical Research Trajectories for 5-Bromo-3-cyanoindole

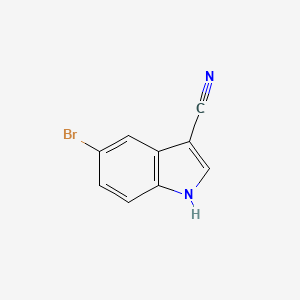

This compound is a specific example of an indole that incorporates both a halogen and a cyano group, making it a compound of significant interest for synthetic and medicinal chemists. The bromine atom is located at the 5-position of the benzene ring, while the cyano group is at the reactive 3-position of the pyrrole ring. cymitquimica.com This substitution pattern creates a unique chemical entity with potential applications as a building block in organic synthesis and as a scaffold for biologically active molecules. cymitquimica.comalfa-chemical.com

Historically, research has focused on the synthesis of this and related compounds. For instance, the synthesis of 5-cyanoindole (B20398) often proceeds from 5-bromoindole (B119039), highlighting the role of the bromo-intermediate in accessing the cyano-derivative. google.comasianpubs.org Various methods have been developed for both the bromination and cyanation of the indole ring. sci-hub.sescribd.com

Table 1: Synthetic Approaches to Substituted Indoles This table provides an overview of general synthetic methods relevant to the formation of the this compound core.

| Reaction Type | Description | Key Reagents/Conditions | Relevance |

|---|---|---|---|

| Cyanation of Bromoindole | Conversion of a bromo-substituted indole to a cyano-substituted indole. | Cuprous cyanide (CuCN), N-methylpyrrolidone (NMP) or DMF, reflux. google.comasianpubs.org | Direct synthetic route to 5-cyanoindoles from 5-bromoindoles. |

| Direct Cyanation | Introduction of a cyano group at the C3 position of an indole. | Chlorosulfonyl isocyanate in acetonitrile (B52724). chemicalbook.com | Method to install the 3-cyano functionality. |

| Bromination | Introduction of a bromine atom onto the indole ring, often at the C5 position. | Bromine in a suitable solvent. scribd.com | Key step to produce the 5-bromoindole precursor. |

| Leimgruber-Batcho Indole Synthesis | A two-step method to synthesize indoles from o-nitrotoluenes. | N,N-Dimethylformamide dimethyl acetal, followed by reductive cyclization (e.g., with Iron/Acetic Acid). asianpubs.org | A fundamental method for creating the core indole structure from acyclic precursors. |

Current research trajectories for this compound and its derivatives are largely centered on its utility as a versatile chemical intermediate. It serves as a building block for creating more complex molecules with potential therapeutic applications. For example, derivatives have been synthesized and evaluated for their interaction with serotonin receptors and for their antiproliferative effects against cancer cell lines. google.comnih.gov The compound is a key intermediate in the synthesis of various pharmacologically active agents, where the cyano and bromo groups can be further modified or participate in coupling reactions to build molecular complexity. alfa-chemical.comasianpubs.org

Table 2: Research Applications of this compound and its Analogs This table summarizes documented research areas where the 5-bromo- and/or 3-cyanoindole (B1215734) scaffold is utilized.

| Research Area | Specific Application/Finding | Example Compound Class | Reference |

|---|---|---|---|

| Antidepressant Synthesis | 5-Cyanoindole is a key intermediate for the synthesis of the antidepressant drug Vilazodone. | 5-Cyanoindole | asianpubs.org |

| Serotonin Receptor Ligands | Derivatives of 5-bromo- and 5-cyanoindole have been synthesized as 5-HT7 receptor agonists. | 3-(1-ethyl-1H-imidazol-5-yl)-1H-indole-5-carbonitrile | google.com |

| Anticancer Research | 5-Bromoindole derivatives have been incorporated into larger molecules and tested for antiproliferative activity against various cancer cell lines. | 5-bromo substituted indole phytoalexin derivatives | beilstein-archives.orgnih.gov |

| Organic Synthesis | Serves as a building block for creating more complex molecules via reactions at the N-H, bromo, or cyano positions. | This compound | cymitquimica.comalfa-chemical.com |

The continued exploration of this compound chemistry promises to yield novel synthetic methodologies and new classes of biologically active compounds, reinforcing the strategic importance of substituted indoles in science.

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUQCVKBNRGSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394396 | |

| Record name | 5-Bromo-3-cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90271-86-6 | |

| Record name | 5-Bromo-3-cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-cyanoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 3 Cyanoindole and Key Precursors

Classical and Contemporary Synthetic Routes to Substituted Indoles

The indole (B1671886) ring is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed over the years. openmedicinalchemistryjournal.comnih.gov Classical methods, such as the Fischer, Bischler, and Reissert syntheses, have been foundational. However, these often require harsh conditions and may lack regioselectivity.

Contemporary organic synthesis has seen a shift towards more efficient and versatile methods. organic-chemistry.org Transition-metal-catalyzed reactions, particularly those involving palladium, copper, and rhodium, have become powerful tools for constructing the indole nucleus and for its subsequent functionalization. tandfonline.commdpi.com These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance. Furthermore, multicomponent reactions (MCRs), which allow for the formation of multiple bonds in a single operation, have emerged as a highly efficient strategy for the rapid assembly of complex indole derivatives from simple starting materials. nih.govrsc.orgresearchgate.netnih.govrsc.org These modern approaches provide access to a wide array of substituted indoles that are not readily accessible through classical routes.

Specific Synthetic Strategies for 5-Bromo-3-cyanoindole

The synthesis of this compound requires precise control over the introduction of two different functional groups at specific positions on the indole ring. Several strategies can be envisioned, leveraging both stepwise functionalization and convergent approaches.

A common and logical approach to this compound is the functionalization of a pre-synthesized 5-bromoindole (B119039) precursor. This strategy separates the challenges of bromination and cyanation into distinct steps.

The synthesis of 5-bromoindole itself can be achieved through various methods. One environmentally friendly approach involves a five-step sequence starting from indole: low-temperature hydrogenation to indoline, acetylation to N-acetylindoline, clean bromination to N-acetyl-5-bromoindoline, deacetylation to 5-bromoindoline, and finally, oxidative dehydrogenation to 5-bromoindole. wipo.int Another patented method involves the reaction of indole with sodium bisulfite, followed by acetylation, bromination, and hydrolysis to yield 5-bromoindole. google.comguidechem.comscribd.com

Once 5-bromoindole is obtained, the next critical step is the introduction of the cyano group at the C3 position. A well-established method for this transformation is the Rosenmund-von Braun reaction, which utilizes cuprous cyanide (CuCN). guidechem.comgoogle.com For instance, the synthesis of the related compound 5-cyanoindole (B20398) is achieved by reacting 5-bromoindole with CuCN in a solvent like N-methylpyrrolidine (NMP) or dimethylformamide (DMF) at elevated temperatures, often resulting in high yields. guidechem.comgoogle.com This method is directly applicable to the synthesis of this compound, where the challenge lies in achieving selective cyanation at C3.

| Starting Material | Reagents | Product | Yield | Purity | Reference |

| 5-bromoindole | CuCN, N-methylpyrrolidine | 5-cyanoindole | 98.5% | >98% | google.com |

| 5-bromoindole | CuCN, DMF | 5-cyanoindole | - | - | google.com |

This table presents data for the synthesis of 5-cyanoindole from 5-bromoindole, which serves as a model for the C3 cyanation of the 5-bromoindole scaffold.

Direct C-H functionalization offers a more atom-economical approach to substituted indoles by avoiding the need for pre-functionalized starting materials. Both direct bromination and cyanation of the indole core are known processes.

Bromination: The electrophilic bromination of indoles can be regioselective depending on the reaction conditions and the substituents already present on the indole ring. escholarship.orgclockss.orgresearchgate.net Bromination typically occurs at the C3 position, which is the most electron-rich. To achieve bromination at the C5 position, the C3 position may need to be blocked, or specific brominating agents and catalysts can be employed to direct the substitution to the benzene (B151609) ring. clockss.org Electrochemical methods have also been developed for the bromination of the indole C-H bond, offering a transition-metal-free and sustainable alternative. mdpi.com

Cyanation: The direct cyanation of the C3 position of an indole ring is a well-documented transformation. Various cyanating agents can be used, including trimethylsilyl (B98337) cyanide (TMSCN) and combinations like ammonium (B1175870) bicarbonate and DMSO. organic-chemistry.orgrsc.org Palladium-catalyzed methods have been shown to be effective for the C3-cyanation of indoles, sometimes using unconventional cyanide sources like acetonitrile (B52724). rsc.orgrsc.org Electrochemical approaches also provide a green and efficient route for the site-selective C-H cyanation of indoles, avoiding the need for transition-metal catalysts and chemical oxidants. organic-chemistry.orgacs.org

A plausible, though challenging, route to this compound would be the sequential direct functionalization of the indole core. This would require careful selection of reaction conditions to control the regioselectivity of both the bromination and cyanation steps.

| Indole Substrate | Cyanide Source | Catalyst/Method | Position of Cyanation | Reference |

| Indoles | TMSCN | Tris(4-bromophenyl)amine (redox catalyst), Electrochemistry | C2 or C3 | organic-chemistry.orgacs.org |

| Indoles | NH4HCO3, DMSO | Palladium | C3 | rsc.org |

| Indoles | Acetonitrile | Palladium | C3 | rsc.org |

| Indoles | Amine, Ammonium | Copper | C3 | rsc.org |

This table summarizes various methods for the direct cyanation of the indole ring.

Modern synthetic strategies increasingly rely on transition-metal catalysis and multicomponent reactions (MCRs) to build molecular complexity in a convergent and efficient manner. tandfonline.com A transition-metal-catalyzed cascade reaction could potentially construct the this compound scaffold from simpler starting materials in a single pot. For example, a domino reaction involving a Sonogashira coupling followed by an aminopalladation and reductive elimination has been used to synthesize 2,3-substituted indoles. organic-chemistry.org Adapting such a strategy could involve using a suitably substituted bromoaniline and a cyano-containing alkyne.

Multicomponent reactions offer another powerful avenue. nih.govrsc.org An MCR could be designed where a bromo-substituted aniline, a source for the C2-C3 fragment, and a cyanide source are combined in the presence of a catalyst to assemble the target molecule. While specific MCRs for this compound are not explicitly reported, the modularity of these reactions makes them an attractive area for future development in the synthesis of highly substituted indoles. nih.govrsc.org

Regardless of the synthetic route chosen, optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Key parameters that are often tuned include the choice of solvent, catalyst, ligands (in the case of metal-catalyzed reactions), temperature, and reaction time. researchgate.netscielo.br

For instance, in the cyanation of 5-bromoindole using CuCN, the choice of a high-boiling polar aprotic solvent like NMP or DMF is crucial for the reaction to proceed to completion. The temperature is also a critical factor, with reflux conditions often being necessary. The stoichiometry of the reagents, particularly the amount of the cyanating agent, can also significantly impact the yield and the formation of byproducts. Careful, systematic optimization of these variables is essential for developing a robust and scalable process for the production of this compound.

Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. benthamdirect.comx-mol.net For the synthesis of this compound, several strategies can be employed to enhance the environmental sustainability of the process.

The use of greener solvents, such as water or ionic liquids, in place of volatile organic compounds (VOCs) is a key consideration. openmedicinalchemistryjournal.combeilstein-journals.org Catalyst-free conditions, where possible, or the use of reusable solid-supported catalysts can reduce waste and cost. openmedicinalchemistryjournal.com Microwave-assisted synthesis has emerged as a valuable technique for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in shorter times. tandfonline.comtandfonline.com Electrochemical methods, as mentioned for bromination and cyanation, are inherently green as they use electricity as a clean reagent and avoid the need for stoichiometric chemical oxidants or reductants. mdpi.comorganic-chemistry.orgacs.org The development of multicomponent reactions also aligns with the principles of green chemistry by improving atom economy and reducing the number of synthetic steps and purification operations. rsc.org

Scalability and Industrial Feasibility of this compound Synthesis

Advanced Synthesis of the Key Precursor: 5-Bromoindole

The economic viability of producing cyanoindoles on an industrial scale is heavily dependent on an efficient synthesis of the key intermediate, 5-bromoindole. The traditional reliance on hazardous materials like phenylhydrazine (B124118) compounds has been superseded by safer, more scalable routes starting from indole. guidechem.comgoogle.com An established industrial method involves a multi-step "Indole-Indoline-Indole" sequence. scribd.com

This process begins with the reaction of indole with an aqueous solution of sodium bisulfite to form sodium indoline-2-sulfonate. scribd.comgoogle.com This intermediate is then acylated, typically using acetic anhydride, to yield sodium 1-acetylindoline-2-sulfonate. scribd.comgoogle.com The subsequent bromination of this protected indoline, followed by hydrolysis with a strong base like sodium hydroxide, affords 5-bromoindole in high yield and purity. scribd.com Process optimization has focused on maximizing the yield at each step, making it a robust and reliable method for large-scale manufacturing. scribd.comscribd.com

The table below summarizes key parameters for the synthesis of 5-bromoindole, highlighting the efficiency of the process.

| Step | Reactants | Solvent/Medium | Temperature | Yield | Purity | Reference |

| Sulfonation | Indole, Sodium Bisulfite | Ethanol/Water | Room Temperature | 98% | 97% | guidechem.comscribd.com |

| Acetylation | Sodium indoline-2-sulfonate, Acetic Anhydride | Acetic Anhydride | 70-90°C | 82-85% | N/A | scribd.com |

| Bromination & Hydrolysis | Sodium 1-acetylindoline-2-sulfonate, Bromine, Sodium Hydroxide | Water | 0-5°C (Bromination), Reflux (Hydrolysis) | 92% | 98% | guidechem.comscribd.com |

Scalable Cyanation of 5-Bromoindole

The conversion of 5-bromoindole to 5-cyanoindole is a critical step that has been adapted for industrial application. The method described in patent literature avoids the environmental and toxicological issues associated with older methods by using 5-bromoindole as the starting material. google.com This process, often a Rosenmund-von Braun reaction, typically uses cuprous cyanide (CuCN) as the cyanating agent in a high-boiling polar aprotic solvent.

Key advantages of this approach that enhance its industrial feasibility include:

High Yield and Purity: The process consistently achieves high product yields, often exceeding 98%, with purity also greater than 98%. google.com

Simplified Process: The technological process is straightforward, involving a reflux reaction followed by a simple work-up procedure. google.com This ease of operation is a significant factor in reducing production costs and improving throughput on a large scale.

Environmentally Benign: By replacing toxic phenylhydrazine precursors with 5-bromoindole, the synthesis is more environmentally friendly and safer for operators. google.com

The reaction is typically carried out by refluxing 5-bromoindole with cuprous cyanide in a solvent such as N-methylpyrrolidine (NMP) or N,N-dimethylformamide (DMF). guidechem.comgoogle.com After the reaction is complete, the mixture is cooled and quenched with aqueous ammonia (B1221849) to complex the copper salts. The product is then extracted with an organic solvent, concentrated, and crystallized. google.com

The following table presents data from various scaled-up examples of this cyanation reaction, demonstrating its robustness and scalability. google.com

| Scale (5-bromoindole) | Molar Ratio (5-bromoindole:CuCN) | Solvent | Temperature | Yield | Reference |

| 9.8 g (0.05 mol) | ~1:1.06 | N-methylpyrrolidine | 85°C | 98.5% | google.com |

| 19.6 g (0.1 mol) | ~1:1.06 | N-methylpyrrolidine | 85°C | 98.6% | google.com |

| 39.8 g (0.2 mol) | ~1:1.05 | N-methylpyrrolidine | 85°C | 98.2% | google.com |

The consistent high yields across different scales underscore the industrial viability and reliability of this synthetic route. The operational simplicity, combined with the high efficiency and improved safety profile, makes the cyanation of 5-bromoindole a preferred method for the large-scale industrial production of 5-cyanoindole, a key intermediate for various pharmaceuticals. guidechem.comgoogle.com While the direct synthesis of this compound on an industrial scale is less documented, the principles of scalability demonstrated in these related processes provide a strong foundation for its potential future production.

Exploration of Chemical Reactivity and Derivatization Strategies of 5 Bromo 3 Cyanoindole

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Ring

The indole nucleus is generally electron-rich and prone to electrophilic aromatic substitution, with the C-3 position being the most nucleophilic. However, in 5-Bromo-3-cyanoindole, the potent electron-withdrawing nature of the cyano group at C-3 deactivates the pyrrole (B145914) ring towards electrophilic attack. This deactivation redirects electrophiles to the benzene (B151609) portion of the molecule. The bromine atom at C-5 is a deactivating, yet ortho-, para-directing group. Consequently, electrophilic substitution on this compound is expected to occur primarily at the C-4 and C-6 positions of the indole ring.

Conversely, the electron-deficient nature of the aromatic system in this compound, particularly due to the cyano group, makes it a candidate for nucleophilic aromatic substitution (SNAr). libretexts.org Aryl halides with electron-withdrawing substituents are activated towards nucleophilic attack. nih.govnih.gov In this context, the bromine atom at C-5 can potentially be displaced by strong nucleophiles, a reaction pathway less common for electron-rich indole derivatives. The success of such reactions is often dependent on the reaction conditions and the nature of the incoming nucleophile. libretexts.org

Cross-Coupling Methodologies for Diversification

The bromine atom at the C-5 position of this compound is a key handle for a multitude of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org The reaction has been successfully applied to 5-bromoindole (B119039) derivatives, demonstrating its utility in the synthesis of 5-arylindoles. lmaleidykla.ltnih.govresearchgate.net

For this compound, a typical Suzuki-Miyaura reaction would involve its coupling with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate. The electron-withdrawing 3-cyano group is expected to influence the reactivity of the C-Br bond, potentially requiring optimization of reaction conditions.

Other Transition-Metal-Mediated Coupling Processes

Beyond the Suzuki-Miyaura reaction, the bromine atom at the C-5 position of this compound serves as a versatile anchor for other important palladium-catalyzed cross-coupling reactions.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, leading to the synthesis of 5-alkenyl-3-cyanoindoles. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine ligand. wikipedia.org

Sonogashira Coupling: This methodology allows for the introduction of an alkyne moiety at the C-5 position through the coupling of this compound with a terminal alkyne. organic-chemistry.orgresearchgate.net The reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgacsgcipr.org This provides a direct route to 5-amino-3-cyanoindole derivatives, which are valuable intermediates in medicinal chemistry. The choice of palladium catalyst, ligand, and base is crucial for the success of this transformation. wikipedia.org

Functionalization at the Indole Nitrogen (N-1 Position)

The nitrogen atom of the indole ring in this compound is nucleophilic and can be readily functionalized through various N-alkylation and N-arylation reactions. Deprotonation of the N-H bond with a suitable base, such as sodium hydride or potassium carbonate, generates the corresponding indolide anion, which can then react with a variety of electrophiles.

N-Alkylation can be achieved using alkyl halides, sulfates, or carbonates in the presence of a base. google.comnih.gov For instance, reaction with an alkyl bromide in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) would yield the N-alkylated product.

N-Arylation reactions, such as the copper-catalyzed Ullmann condensation or the palladium-catalyzed Buchwald-Hartwig amination, provide access to N-aryl-5-bromo-3-cyanoindoles. acs.orgnih.govbeilstein-journals.org These reactions typically involve coupling with an aryl halide or boronic acid under specific catalytic conditions. acs.orgnih.gov

Reactivity at the C-3 Position and Beyond

The cyano group can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide and subsequently to the carboxylic acid. Reduction of the cyano group can lead to the formation of a primary amine. For example, reduction with lithium aluminum hydride (LiAlH4) would yield the corresponding aminomethylindole. A milder reducing agent, diisobutylaluminium hydride (DIBAL-H), can be used to reduce the nitrile to an aldehyde. chemistrysteps.comwikipedia.orgadichemistry.comorganic-chemistry.orgcommonorganicchemistry.com

Furthermore, the electron-withdrawing nature of the cyano group makes the C-2 position more susceptible to nucleophilic or radical attack. nih.gov The cyano group can also participate in cycloaddition reactions, acting as a dipolarophile. For instance, [3+2] cycloaddition reactions with azomethine ylides can be used to construct complex polycyclic systems. thieme.dersc.orgmsu.edunih.govresearchgate.net

Knoevenagel Condensation Reactions with Indole-3-carbaldehyde Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction. This reaction is classically performed with aldehydes or ketones. As this compound does not possess a carbaldehyde group at the C-3 position, it cannot directly participate in a Knoevenagel condensation at this site. However, if the cyano group were to be converted to a carbaldehyde (for instance, via DIBAL-H reduction), the resulting 5-bromoindole-3-carbaldehyde could then readily undergo Knoevenagel condensation with various active methylene (B1212753) compounds to afford a diverse range of α,β-unsaturated derivatives.

Formation of Schiff Base Ligands from Indole Derivatives

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation reaction of a primary amine with a carbonyl compound, typically an aldehyde or a ketone. researchgate.netjetir.org In the context of indole chemistry, indole-3-carboxaldehyde (B46971) is a common starting material for synthesizing a wide variety of Schiff base ligands due to the reactivity of its aldehyde group. nih.govresearchgate.net

The direct formation of a Schiff base from this compound is not feasible as the nitrile group (-C≡N) at the 3-position is not a carbonyl functional group. To utilize this compound as a precursor for Schiff base synthesis, the cyano group must first be converted into a formyl group (-CHO). This transformation would yield 5-bromoindole-3-carboxaldehyde, a suitable substrate for condensation with primary amines. The cyano group at the C3 position of the indole core can be transformed into a formyl group through various reductive methods. nih.gov

Once the corresponding aldehyde is formed, the synthesis of Schiff bases can proceed via established protocols. Typically, this involves the reaction of the indole-3-carboxaldehyde derivative with a selected primary amine in a suitable solvent, often with acid catalysis. researchgate.net For example, a general reaction involves refluxing indole-3-carboxaldehyde with various aryl amines in the presence of glacial acetic acid to yield the corresponding N-((indol-1H-3-yl)methylene)benzenamine derivatives. researchgate.net

The synthesis of these ligands is of significant interest as they are known to form stable complexes with various metal ions, acting as versatile chelating agents. ijpbs.comuobasrah.edu.iq The resulting metal complexes have applications in catalysis and materials science.

| Precursor | Amine | Reaction Conditions | Product Type | Reference |

| Indole-3-carboxaldehyde | Various Aryl Amines | Glacial Acetic Acid, Reflux | Schiff Base | researchgate.net |

| Indole-3-carboxaldehyde | 1,4-Diaminobutane | Absolute Ethanol, Reflux | Schiff Base Ligand | ijpbs.com |

| Indole-3-carboxaldehyde | L-Amino Acids (e.g., Histidine, Leucine) | Not specified | Heterocyclic Schiff Base | nih.govresearchgate.net |

Ring Transformations and Rearrangement Reactions Involving Indole Derivatives

The indole ring, despite its aromatic stability, can participate in a range of ring transformation and rearrangement reactions, leading to the formation of other important heterocyclic structures, such as quinolines. These reactions often proceed through an initial dearomatization of the indole nucleus. nih.gov

A notable example is the thiol-mediated three-step ring expansion cascade that converts indole derivatives into functionalized quinolines. nih.gov This process typically involves a 2-halo-indole-tethered ynone. The reaction is initiated by a thiol which promotes a dearomatizing spirocyclization, followed by nucleophilic substitution of the halide. The final step is an acid-catalyzed one-atom ring expansion of the spirocyclic intermediate to form the quinoline (B57606) ring. nih.gov Given its 5-bromo substitution, this compound could serve as a starting point for creating the necessary precursors for such transformations.

Another class of relevant reactions includes sigmatropic rearrangements, such as the Fischer indole synthesis itself, which involves a researchgate.netresearchgate.net-sigmatropic rearrangement of an arylhydrazone. uwindsor.ca More advanced applications include diastereoselective indole-dearomative Cope rearrangements. These reactions can be driven by a combination of factors, including steric congestion in the starting material and conjugation in the product, to overcome the energy barrier of breaking the indole's aromaticity. nih.gov The products of these rearrangements are often structurally complex molecules with newly formed stereocenters. nih.gov The electronic nature of the substituents on the indole ring plays a crucial role in the feasibility and outcome of these reactions; the electron-withdrawing properties of the bromo and cyano groups in this compound would significantly influence the electron density of the indole system and thus affect the energetics of such rearrangements.

| Reaction Type | Key Reactants | Key Transformation | Product | Reference |

| Thiol-Mediated Ring Expansion | 2-Halo-indole-tethered ynone, Thiol | Dearomatizing spirocyclization, Ring expansion | Functionalized Quinoline | nih.gov |

| Dearomative Cope Rearrangement | Indole derivative, Alkylidene malononitrile | researchgate.netresearchgate.net-Sigmatropic rearrangement | Dearomatized Indole Scaffold | nih.gov |

| Fischer Indole Synthesis | Arylhydrazine, Ketone/Aldehyde | researchgate.netresearchgate.net-Sigmatropic rearrangement, Cyclization | Indole | uwindsor.ca |

Polymerization and Oligomerization Studies (e.g., Polyindole Synthesis)

Polyindoles (PIns) are a class of conducting polymers that have garnered interest for their unique electronic and optical properties. The synthesis of polyindole is typically achieved through the chemical or electrochemical oxidative polymerization of indole monomers. ias.ac.inacs.org

The polymerization of indole generally proceeds through the formation of linkages at the C2 and C3 positions of the indole ring, as these are the most nucleophilic sites. mdpi.com The structure of the monomer is therefore critical to the polymerization process. In the case of this compound, the C3 position is blocked by the cyano group. This blockage prevents the typical C2-C3 linkage propagation that is common in the polymerization of unsubstituted indole.

Consequently, polymerization of this compound would have to proceed through alternative pathways. This might involve linkages through the C2 position and the nitrogen atom of the indole ring, or potentially through other positions on the benzene portion of the molecule, although this is less common. The presence of the electron-withdrawing bromo and cyano groups would also decrease the nucleophilicity of the indole ring, making it less susceptible to oxidative polymerization compared to unsubstituted indole. Higher oxidation potentials would likely be required to initiate the process.

Oligomerization studies of indole derivatives have shown the formation of dimers and trimers. mdpi.comnih.gov For instance, Pd-catalyzed direct C-H transformations have been used for the oxidative homodimerization of indole derivatives to form 3,3'-biindoles. rsc.org However, this specific reaction would also be blocked for this compound due to the substituent at the C3 position. Acid-catalyzed reactions of indoles (unsubstituted at C2 and C3) with thiols can lead to the formation of trimers and other oligomeric adducts. mdpi.com The specific substitution pattern of this compound makes it a challenging but potentially interesting monomer for creating novel polymer or oligomer structures that deviate from the traditional polyindole backbone.

| Polymerization Method | Monomer Example | Oxidant/Catalyst | Resulting Product | Reference |

| Chemical Oxidative Polymerization | Indole | Ferric Chloride (FeCl₃) | Polyindole (PIn) | acs.org |

| Chemical Oxidative Polymerization | Indole | Ammonium (B1175870) Persulfate (APS) | Polyindole (PIn) | nih.govacs.org |

| Heterogeneous Catalysis | Indole, Aldehydes | Polyindole | 3,3'-Arylmethylene-bis-1H-Indole | ias.ac.in |

| Pd-Catalyzed Dimerization | N-protected Indole | Pd(OAc)₂ | 3,3'-Biindole | rsc.org |

Advanced Spectroscopic and Analytical Characterization Techniques in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a compound like 5-Bromo-3-cyanoindole, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be employed for complete structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to display distinct signals corresponding to the protons on the indole (B1671886) ring.

Based on the structure, one would anticipate signals for the four protons: H1 (on the nitrogen), H2, H4, H6, and H7.

N-H Proton (H1): A broad singlet is expected, typically in the downfield region, whose chemical shift can be sensitive to solvent and concentration.

Indole Protons (H2, H4, H6, H7): These aromatic protons would appear in the aromatic region of the spectrum. The electron-withdrawing cyano group at position 3 and the bromine atom at position 5 would influence their chemical shifts. H2 would likely appear as a singlet. The protons on the benzene (B151609) ring (H4, H6, and H7) would exhibit characteristic splitting patterns (doublets or doublet of doublets) due to spin-spin coupling with their neighbors.

A hypothetical data table based on expected chemical shift regions is presented below.

Table 1: Expected ¹H NMR Signals for this compound Note: This table is predictive and not based on published experimental data.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| H1 (N-H) | Broad Singlet | > 8.5 |

| H2 | Singlet | ~8.0 - 8.4 |

| H4 | Doublet | ~7.8 - 8.2 |

| H6 | Doublet of Doublets | ~7.4 - 7.6 |

| H7 | Doublet | ~7.3 - 7.5 |

Carbon-13 (¹³C) NMR spectroscopy detects the carbon nuclei and provides information about the carbon skeleton of a molecule. The spectrum for this compound would show nine distinct signals for its nine carbon atoms.

Quaternary Carbons: Signals for the carbons bearing the bromo (C5) and cyano (C3) groups, as well as the bridgehead carbons (C3a and C7a), are expected. These typically show weaker intensity. The carbon of the nitrile group (C≡N) has a characteristic chemical shift.

CH Carbons: Signals for C2, C4, C6, and C7 would be observed. The chemical shifts are influenced by the attached proton and the electronic effects of the substituents.

Table 2: Expected ¹³C NMR Signals for this compound Note: This table is predictive and not based on published experimental data.

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| C2 | ~130 - 135 |

| C3 | ~95 - 105 |

| C3a | ~128 - 132 |

| C4 | ~125 - 130 |

| C5 | ~115 - 120 |

| C6 | ~123 - 128 |

| C7 | ~112 - 116 |

| C7a | ~135 - 140 |

| C≡N | ~115 - 120 |

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the H4-H6-H7 system on the benzene portion of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon (C2, C4, C6, C7).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for assigning the quaternary carbons by observing their correlations with nearby protons. For example, the H2 proton would show a correlation to the C3, C3a, and C≡N carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. For this compound (C₉H₅BrN₂), the theoretical monoisotopic mass is calculated to be 219.96361 Da. nih.govechemi.com An experimental HRMS measurement yielding a mass very close to this value would confirm the elemental composition.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum of this compound would appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (e.g., at m/z 219.96 and 221.96), which is a definitive signature for the presence of a single bromine atom.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. It typically generates protonated molecules [M+H]⁺ or other adducts, such as sodium adducts [M+Na]⁺, with minimal fragmentation. uni.lu In the context of analyzing this compound, ESI-MS would be expected to show prominent ions corresponding to these adducts.

Table 3: Predicted ESI-MS Adducts for this compound

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 220.97089 |

| [M+Na]⁺ | 242.95283 |

| [M+K]⁺ | 258.92677 |

Data sourced from predicted values. uni.lu

By inducing fragmentation within the mass spectrometer (e.g., through collision-induced dissociation, CID), a characteristic fragmentation pattern can be obtained, providing further structural confirmation. Likely fragmentation pathways would involve the loss of HCN or Br.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of the bonds within the molecule. For this compound, the IR spectrum provides clear evidence for its key structural features.

The most prominent and diagnostic absorption band is that of the nitrile (C≡N) group. This triple bond exhibits a sharp and intense stretching vibration in the region of 2260-2220 cm⁻¹. The presence of a strong peak in this range is a definitive indicator of the cyano group in the molecule.

The indole N-H bond gives rise to a characteristic stretching vibration, which typically appears as a sharp to moderately broad band in the 3500-3300 cm⁻¹ region. The precise position and shape of this peak can be influenced by hydrogen bonding.

Aromatic C-H stretching vibrations are observed as a group of weaker bands typically just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). The C=C stretching vibrations within the aromatic indole ring system produce a series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.

Finally, the presence of the bromine atom is indicated by the C-Br stretching vibration. This absorption occurs in the fingerprint region of the spectrum, typically between 680 and 515 cm⁻¹, and is often a strong band.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H | Stretch | 3500 - 3300 | Medium, Sharp to Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Weak to Medium |

| Nitrile C≡N | Stretch | 2260 - 2220 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Carbon-Bromine C-Br | Stretch | 680 - 515 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, which arise from π→π* transitions within the aromatic system. The ¹Lₐ band is typically a broad, unstructured band at shorter wavelengths, while the ¹Lₑ band appears at longer wavelengths and often shows some vibrational fine structure.

Interactive Table: Expected UV-Vis Absorption Data for this compound

| Type of Transition | Chromophore | Expected λmax Range (nm) |

| π→π | Indole Ring System | ~260 - 290 |

| π→π | Indole Ring System | ~200 - 220 |

X-ray Diffraction (XRD) for Crystal Structure Elucidation

While the specific crystal structure of this compound has not been reported in publicly available databases, XRD analysis would be the ultimate tool for its structural confirmation. A single-crystal XRD experiment would yield data on its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. This data provides unequivocal proof of the molecular structure and connectivity. For related, though more complex, bromo-substituted indole derivatives, crystal structures have been determined, showcasing the power of this technique in unambiguously defining molecular architecture. researchgate.net

Interactive Table: Hypothetical Crystal Structure Data for this compound

| Parameter | Description | Expected Information |

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry elements of the crystal. | e.g., P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell axes. | Numerical values |

| α, β, γ (°) | The angles between the unit cell axes. | Numerical values |

| Z | The number of molecules per unit cell. | Integer value |

Elemental Analysis and Chromatographic Purity Assessment

Elemental analysis is a fundamental technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then compared to the theoretical percentages calculated from the molecular formula to confirm the compound's empirical formula. For this compound (C₉H₅BrN₂), the theoretical elemental composition can be precisely calculated.

Interactive Table: Elemental Analysis Data for this compound

| Element | Molecular Formula | Theoretical % |

| Carbon (C) | C₉H₅BrN₂ | 48.90% |

| Hydrogen (H) | C₉H₅BrN₂ | 2.28% |

| Bromine (Br) | C₉H₅BrN₂ | 36.14% |

| Nitrogen (N) | C₉H₅BrN₂ | 12.67% |

In conjunction with elemental analysis, chromatographic techniques are employed to assess the purity of the compound. High-performance liquid chromatography (HPLC) is a highly sensitive method that separates components of a mixture, allowing for the quantification of the purity of this compound. A pure sample should ideally show a single major peak in the chromatogram. Thin-layer chromatography (TLC) is another common technique used to monitor the progress of reactions and to quickly assess the purity of a sample.

Computational Chemistry and Theoretical Investigations of 5 Bromo 3 Cyanoindole and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular tool for calculating molecular properties and has been extensively used to compute the electronic structure of molecules in both gas and aqueous phases nih.gov. DFT methods are employed to study a range of properties of indole (B1671886) derivatives, including their heats of formation and relative stability niscpr.res.in.

The electronic properties, global reactivity indices, electronic charges, and electron absorption properties of indole derivatives can be calculated and discussed using DFT. For instance, studies on indol-3-carboxylates and indazole-3-carboxylates have shown that chemical shifts calculated using DFT are comparable to experimental data, with the DFT/6-311G** level of theory providing more accurate results researchgate.net. The stability of substituted imidazoles has been evaluated based on calculated heats of formation and the energy gap between the frontier molecular orbitals niscpr.res.in.

DFT calculations can also be used to investigate the equilibrium geometry of novel compounds. For example, the structure of (9-Bromo-3-cyano-5-oxo-1,5-dihydro-2H-chromeno[4,3-b]pyridin-2-ylidene)propanedinitrile was investigated using DFT calculations at the B3LYP/6-311G (d,p) level of theory to determine its equilibrium geometry researchgate.net. Additionally, total energy, the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and Mullikan atomic charges can be calculated researchgate.net.

Table 1: Calculated Electronic Properties of an Indole Derivative using DFT This table is illustrative and provides a general representation of data obtained from DFT calculations for indole derivatives.

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -654.321 |

| HOMO Energy (eV) | -6.234 |

| LUMO Energy (eV) | -1.876 |

| Energy Gap (eV) | 4.358 |

| Dipole Moment (Debye) | 3.45 |

Mechanistic Studies of Reactions Involving Indole Derivatives

Computational studies, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions involving indole derivatives. These studies can help to understand the formation of products and the role of catalysts. For example, the mechanism of an intramolecular palladium-catalyzed Heck–Mizoroki reaction to form indole derivatives has been studied using DFT researchgate.net. Such studies can detail different reaction routes and identify the rate-determining step researchgate.net.

Mechanistic investigations can also shed light on the role of different atoms within the indole structure during a reaction. In the formation of indole via the Heck reaction, it was revealed that the nitrogen atom does not play a role in the indole formation, while it does discriminate between the formation of different-sized rings researchgate.net. Furthermore, mechanistic studies supported by DFT calculations have been used to suggest a bioinspired intramolecular electron transfer mechanism that activates molecular oxygen at a Ni(II) center in a catalytic reaction acs.org.

The Pictet-Spengler reaction, a key reaction for synthesizing indole-containing alkaloids, proceeds through the formation of an iminium ion followed by electrophilic addition at the 3-position of the indole ring wikipedia.org. The driving force for this reaction is the electrophilicity of the iminium ion generated from the condensation of an aldehyde and an amine under acidic conditions wikipedia.org.

Regioselectivity and Stereoselectivity Analysis in Nucleophilic Additions to Indolynes

Indolynes are highly reactive intermediates that can be used to synthesize substituted indole derivatives. Nucleophilic addition reactions to indolynes often proceed with varying degrees of regioselectivity nih.govacs.orgacs.org. Computational and experimental studies have shown that distortion energies control the regioselectivity in these reactions nih.govacs.orgacs.org. This provides a model to predict the regioselectivity in nucleophilic additions to indolynes and other unsymmetrical arynes nih.govacs.orgacs.org.

DFT computations have been used to understand the origins of regioselectivity in nucleophilic additions to 4,5-, 5,6-, and 6,7-indolynes acs.org. These calculations have shown that the control of regioselectivity arises from the unsymmetrical bending distortion of the aryne and the differential distortion energies required to achieve regioisomeric transition-state geometries acs.org. For instance, in nucleophilic additions to 4,5-indolynes, the reaction preferentially yields 5-substituted adducts acs.org. In the case of substituted 6,7-indolynes, nucleophiles add specifically to the C6 position comporgchem.com.

The stereoselectivity of nucleophilic additions to carbonyl compounds can be understood using models such as the Felkin-Ahn model youtube.com. This model helps to rationalize the observed selectivity in these reactions by considering the steric and electronic effects of the substituents on the carbonyl compound youtube.com.

Table 2: Predicted Regioselectivity in Nucleophilic Addition to Indolynes This table is illustrative and provides a general representation of data obtained from computational studies on indolyne regioselectivity.

| Indolyne Isomer | Major Product | Predicted Ratio (Major:Minor) |

|---|---|---|

| 4,5-Indolyne | C5-adduct | >3:1 |

| 5,6-Indolyne | C5-adduct | <3:1 |

| 6,7-Indolyne | C6-adduct | High selectivity |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. This technique can be used to scan the conformational space of a molecule to identify its low-energy conformers. For example, the conformational space of 1H-Indole-3-Acetic Acid has been scanned using molecular dynamics at a semiempirical level, complemented with density functional calculations, to obtain the conformers of lowest energy researchgate.net.

Through MD simulations, it is possible to analyze the stability and reactivity of different conformers and understand the electronic aspects relevant to their properties researchgate.net. These simulations can also help in the characterization of intramolecular interactions, such as hydrogen bonds researchgate.net. The insights gained from conformational analysis are crucial for understanding how a molecule might interact with a biological target.

In Silico Molecular Docking Studies for Ligand-Target Interactions

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict the binding affinity and mode of interaction of a ligand with a biological target, such as a protein or enzyme wjarr.comresearchgate.net.

Molecular docking studies have been extensively performed on indole derivatives to evaluate their potential as therapeutic agents. For instance, novel N-substituted indole derivatives have been designed as selective and efficient COX-2 inhibitors, with molecular docking used to predict their interaction energies with the enzyme nih.gov. Similarly, docking studies of indole derivatives with the androgen receptor have been conducted to identify potential inhibitors nih.gov.

The results of molecular docking studies can provide valuable information about the binding interactions between a ligand and its target, including the formation of hydrogen bonds and hydrophobic interactions. This information can be used to design more potent and selective inhibitors. For example, molecular docking of thiosemicarbazone-indole derivatives against the PC3 receptor suggested that certain compounds have the potential to act as androgen receptor inhibitors based on their binding scores nih.gov.

Table 3: Illustrative Molecular Docking Results for an Indole Derivative This table provides a general representation of data obtained from molecular docking studies.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| COX-2 | -9.8 | Arg120, Tyr355, Ser530 |

| Androgen Receptor | -8.5 | Arg752, Gln711, Asn705 |

| Tubulin | -7.9 | Asn258, Cys241 |

Applications in Advanced Organic Materials and Pharmaceutical Intermediate Development

5-Bromo-3-cyanoindole as a Versatile Chemical Building Block

This compound is recognized as a versatile heterocyclic building block in organic synthesis. chemicalbook.commaterialsciencejournal.org Its utility stems from the presence of three reactive sites: the indole (B1671886) nitrogen, the C3-cyano group, and the C5-bromo group. The bromine atom is particularly significant as it can participate in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of diverse molecular fragments at the 5-position of the indole ring.

The cyano group, being a strong electron-withdrawing group, influences the electron density of the indole ring and can be chemically transformed into other functional groups like carboxylic acids or amines. This dual functionality makes this compound a strategic starting material for constructing complex, polyfunctionalized indole derivatives. Its application has been noted in the synthesis of various compounds, including indole-3-carboxylic acid and indole-3-acetic acid. mdpi.com

Development of Key Pharmaceutical Intermediates

The indole scaffold is a privileged structure in drug discovery, and functionalized indoles like this compound are crucial for synthesizing modern therapeutic agents.

Melatonin, a hormone known for regulating sleep-wake cycles, is an indole derivative (N-acetyl-5-methoxytryptamine). nih.gov The development of synthetic melatonin analogs is a significant area of pharmaceutical research, aimed at creating agents with improved potency, selectivity, and pharmacokinetic profiles for treating sleep disorders, and other conditions. colab.wsjmaterenvironsci.com The synthesis of these analogs often involves modifications to the indole core. nih.govcolab.ws

5-Bromoindole (B119039) is an important raw material for producing various indole derivatives, such as tryptamine compounds, which are structurally related to melatonin. mdpi.com As a functionalized derivative, this compound serves as a key starting material for building therapeutically relevant indoles. The bromine at the C5 position can be replaced with a methoxy group, characteristic of melatonin, while the cyano group at C3 can be elaborated to form the amidoethyl side chain, making it a strategic precursor for various melatonin analogs and other bioactive indole compounds. colab.ws

This compound plays a critical role as an intermediate in the synthesis of the antidepressant drug Vilazodone Hydrochloride. The chemical name for Vilazodone is 5-{4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl}benzofuran-2-carboxamide, highlighting the essential 5-cyanoindole (B20398) moiety in its structure. acs.org

The synthesis of Vilazodone often involves the key intermediate 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. mdpi.com This intermediate is typically prepared from 5-cyanoindole. acs.org In turn, 5-cyanoindole can be synthesized from 5-bromoindole through a cyanation reaction, where the bromine atom is replaced by a cyanide group, often using a reagent like cuprous cyanide. researchgate.net Therefore, 5-bromoindole, and by extension its derivatives like this compound, are fundamental starting points in the manufacturing pathway of this modern antidepressant.

Synthesis of Fluorescent Dyes and Imaging Agents

The unique photophysical properties of the indole ring have led to its incorporation into fluorescent probes for biological imaging. This compound has been identified as a useful compound in the synthesis of fluorescent dyes. mdpi.com The combination of the indole scaffold with an electron-withdrawing cyano group can lead to compounds with interesting fluorescence properties.

While specific examples of dyes derived directly from this compound are proprietary, the utility of related structures is well-documented. For instance, 4-cyanoindole has been used to create fluorophores for biological spectroscopy and microscopy. nih.gov Cyanine dyes, a major class of fluorescent probes, often incorporate heterocyclic nuclei in their structure. rsc.org The reactive handles on this compound make it an attractive building block for creating novel, custom-designed dyes and imaging agents for various research and diagnostic applications. mdpi.com

Advanced Polymeric Materials Research Incorporating Indole Moieties

In the field of materials science, there is growing interest in conducting polymers for applications in electronics, such as sensors and electrochromic devices. researchgate.netmdpi.com Polyindoles, which are polymers made from indole monomers, have emerged as promising materials due to their good electrical properties, environmental stability, and high redox activity. mdpi.commdpi.com

Indole and its derivatives can be polymerized either chemically or electrochemically to form these advanced materials. mdpi.commdpi.com The properties of the resulting polyindole can be tuned by using substituted indole monomers. Functional groups on the indole ring can enhance properties like photoluminescence, conductivity, and redox activity. mdpi.com The bromine and cyano groups on this compound make it a candidate monomer for creating functional polyindoles. These groups could be used to modify the polymer after its formation or to influence its electronic properties and processability, opening avenues for its use in applications like organic light-emitting diodes (OLEDs), sensors, and energy storage systems. tcichemicals.com

Biological Activity and Structure Activity Relationship Sar Studies of 5 Bromo 3 Cyanoindole Derivatives

Antimicrobial and Antifungal Activity Investigations

The Knoevenagel condensation of indole (B1671886) aldehydes with active methylene (B1212753) compounds has been shown to produce indole-substituted alkenes with notable antibacterial properties. A study involving the microwave-assisted synthesis of various indole-substituted alkenes demonstrated that derivatives of 5-bromoindole-3-carbaldehyde exhibited potent activity against tested bacteria researchgate.net.

In this study, 5-bromoindole-3-carbaldehyde was condensed with several active methylene compounds. The resulting bromo-substituted indole alkenes were among the most active compounds tested, indicating that the presence of the bromine atom at the 5-position of the indole ring contributes significantly to the antibacterial efficacy researchgate.net. The general structure-activity relationship (SAR) suggests that electron-withdrawing groups, such as bromine and cyano groups, on the indole ring enhance the biological activity of these compounds researchgate.net.

| Indole Aldehyde Derivative | Active Methylene Compound | Resulting Compound Class | Observed Antibacterial Activity |

| 5-bromoindole-3-carbaldehyde | Malononitrile | Indole-substituted alkene | Potent |

| 5-bromoindole-3-carbaldehyde | Ethyl cyanoacetate | Indole-substituted alkene | Potent |

| 5-bromoindole-3-carbaldehyde | Barbituric acid | Indole-substituted alkene | Potent |

Indole derivatives have also shown promise as antifungal and anti-oomycete agents. In a study focused on developing novel agents against the plant pathogenic oomycete Phytophthora capsici, a series of indole derivatives were synthesized and evaluated rjpbr.comnih.gov.

The research highlighted that modifications at the C-3 position of the indole ring and substitutions on the indole nitrogen were crucial for anti-oomycete activity. Notably, a derivative featuring a 5-cyanoindole (B20398) moiety, 2-[(N-(4-nitrobenzenesulfonyl)-5-cyanoindole-3)-methylene]-diethyl malonate, demonstrated superior anti-oomycete activity compared to the commercial fungicide zoxamide rjpbr.comnih.gov. This finding underscores the importance of the cyano group at the 5-position for this specific biological activity. The structure-activity relationship indicated that for substitutions at the R1 position (the 5-position of the indole ring), a cyano group (5-CN) resulted in the highest activity rjpbr.comnih.gov.

While direct studies on the antifungal properties of 5-bromo-3-cyanoindole derivatives are limited, the broader class of indole derivatives, particularly those with halogen substitutions, have demonstrated significant antifungal potential nih.gov.

The general anti-biofilm properties of indole derivatives suggest that this class of compounds could be a promising starting point for the development of agents that either inhibit biofilm formation or promote its dispersal. Further research is needed to specifically evaluate derivatives of this compound for their biofilm dispersal capabilities.

Anticancer Potential and Cytotoxicity Evaluations

The indole scaffold is a key component of many anticancer agents. The introduction of bromo and cyano substituents can significantly impact the cytotoxic and antiproliferative activities of these compounds.

Studies on various substituted indoles have provided insights into their anticancer potential. For instance, 3-(2-bromoethyl)-indole has demonstrated inhibitory effects on the growth of colon cancer cells nih.gov. Research on oxindole-indole conjugates has shown that substitutions on the oxindole (B195798) ring influence cytotoxicity. A 5-bromo derivative exhibited notable activity against certain cancer cell lines, although in some cases, it was not more potent than the unsubstituted analog nih.gov.

In a study of 3,3'-diindolylmethanes, derivatives prepared from 5-bromoindole (B119039) were found to be more active as antiproliferative agents than those derived from indole, 5-nitroindole, or 5-cyanoindole researchgate.net. This suggests that the presence of a bromine atom at the 5-position is beneficial for anticancer activity in this class of compounds.

The following table summarizes the observed anticancer activity of some bromo- and cyano-substituted indole derivatives against various cancer cell lines.

| Compound Class | Substitution | Cancer Cell Line | Observed Activity |

| Oxindole-Indole Conjugates | 5-Bromo | MCF-7 | IC50 = 3.31 ± 0.11 µM |

| Oxindole-Indole Conjugates | 5-Bromo | MDA-MB-231 | IC50 = 18.33 ± 0.71 µM |

| 3,3'-Diindolylmethanes | 5-Bromo | A-549, HeLa, MCF-7 | More active than unsubstituted, 5-nitro, and 5-cyano derivatives |

| 3-(2-bromoethyl)-indole | 3-(2-bromoethyl) | SW480, HCT116 | Growth inhibition |

Antioxidant Properties of Schiff Base Derivatives and Metal Complexes

Schiff bases derived from the condensation of aldehydes or ketones with primary amines are a versatile class of compounds with a wide range of biological activities, including antioxidant properties researchgate.netbiointerfaceresearch.com. The antioxidant activity of Schiff bases is often attributed to their ability to scavenge free radicals researchgate.net. Phenolic Schiff bases, in particular, are known to be potent antioxidants mdpi.com.

While specific studies on Schiff bases derived from this compound are not extensively documented, the general principles of Schiff base chemistry suggest that such derivatives could possess antioxidant activity. The formation of Schiff bases and their subsequent complexation with metal ions can enhance their biological activities researchgate.netbiointerfaceresearch.com. The antioxidant potential of these compounds is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay nih.govrsc.org. The activity is influenced by factors such as the presence of electron-donating or electron-withdrawing substituents and the solvent used rsc.org.

The general structure of a Schiff base derived from an indole-3-carboxaldehyde (B46971) is shown below. The antioxidant properties would be influenced by the nature of the R group and any substituents on the indole ring.

DNA Interaction and Cleavage Studies

The interaction of small molecules with DNA can lead to the inhibition of cellular processes and ultimately cell death, which is a key mechanism for many anticancer and antimicrobial drugs. These interactions can occur through various modes, including intercalation, groove binding, and covalent binding sciepub.com. Metal complexes, in particular, are known to be effective DNA cleaving agents illinois.edu.

DNA cleavage can occur through hydrolytic or oxidative pathways sciepub.com. Oxidative cleavage often involves the generation of reactive oxygen species that damage the deoxyribose sugar or the nucleobases sciepub.com.

While there is a lack of specific studies on the DNA interaction and cleavage properties of this compound derivatives, the general principles of medicinal chemistry suggest that metal complexes of ligands derived from this scaffold could exhibit such activities. The planar indole ring system could facilitate intercalation between DNA base pairs, and the cyano and bromo substituents could influence the binding affinity and electronic properties of the molecule. Further research is required to explore the potential of this compound derivatives and their metal complexes as DNA binding and cleaving agents.

Broader Biological Activities of Indole Derivatives

The indole nucleus is a prominent scaffold in a vast array of biologically active compounds, leading to its designation as a "privileged" structure in medicinal chemistry. researchgate.net Derivatives of indole, including those with bromo and cyano substitutions, exhibit a wide spectrum of pharmacological activities. These activities are not confined to a single target class but span various therapeutic areas, demonstrating the versatility of the indole core.

Research has extensively documented the antiproliferative and cytotoxic activities of brominated indole derivatives against numerous human cancer cell lines. beilstein-archives.org For instance, certain 5-bromoindole derivatives have shown potency comparable or superior to the established chemotherapy drug cisplatin, while exhibiting lower toxicity in non-cancerous cell lines. beilstein-archives.org The mechanism of action often involves the induction of apoptosis. mdpi.com Specific examples include the inhibition of Bruton's tyrosine kinase (BTK), a target in B-cell malignancies, by 5-substituted oxindole derivatives. nih.gov Furthermore, derivatives of meridianin, a 3-substituted indole alkaloid, have been developed as potent inhibitors of the JAK/STAT3 signaling pathway, which is frequently hyperactivated in various cancers. mdpi.com

Beyond oncology, indole derivatives are significant in the study of neurodegenerative diseases . Cyano-substituted indole derivatives have been designed and synthesized as high-affinity ligands for α-synuclein fibrils, which are pathological hallmarks of synucleinopathies like Parkinson's disease. nih.govnih.gov These compounds serve as potential imaging probes to understand disease pathogenesis. nih.govnih.gov

The anti-inflammatory properties of brominated indoles have also been investigated. Studies have shown that compounds like 5-bromoisatin can inhibit the production of inflammatory mediators such as nitric oxide (NO). mdpi.com Structure-activity relationship (SAR) studies suggest that bromine substitution at the C5 or C6 position of the indole ring can enhance this anti-inflammatory activity. mdpi.com

Furthermore, the indole framework is central to compounds with antimicrobial activities . This includes antibacterial action against pathogens like Pseudomonas aeruginosa and antifungal (or anti-oomycete) activity against plant pathogens such as Phytophthora capsici. mdpi.comj-morphology.com A general review of indole derivatives highlights their broad utility against a range of pathogens, including those responsible for malaria, tuberculosis, and various viral infections. researchgate.net The cannabinoid activity of certain indole derivatives has also been explored, with SAR studies focusing on their interaction with CB1 receptors. researchgate.net

The diverse biological activities of indole derivatives are summarized in the table below.

| Biological Activity | Specific Target/Application | Reference Compound Class |

| Anticancer | Cytotoxicity, Apoptosis Induction | 5-Bromoindole Phytoalexin Derivatives |

| Anticancer | JAK/STAT3 Signaling Inhibition | Meridianin Derivatives |

| Anticancer | Bruton's Tyrosine Kinase (BTK) Inhibition | 5-Substituted Oxindoles |

| Neuroprotective | α-Synuclein Fibril Binding | Cyano-substituted Indoles |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | Brominated Isatins |

| Antimicrobial | Antibacterial, Anti-oomycete | Various Indole Derivatives |

| Neurological | Cannabinoid Receptor (CB1) Agonism | Aminoalkylindoles |

Rational Design and Combinatorial Synthesis for Biological Screening

The discovery of novel, potent this compound derivatives and their broader indole counterparts is increasingly driven by rational design strategies and combinatorial chemistry approaches coupled with high-throughput screening. j-morphology.com These methods allow for the systematic exploration of chemical space to optimize biological activity and delineate structure-activity relationships (SAR).

Rational design often begins with a known bioactive molecule or a specific biological target. For example, inspired by the structures of existing α-synuclein imaging probes, researchers have designed and synthesized series of cyano-substituted indole derivatives to systematically study how changes in substituent positions and the length of π-conjugated systems affect binding affinity. nih.gov Similarly, novel inhibitors of the JAK/STAT3 pathway were rationally designed based on the meridianin scaffold. mdpi.com This process frequently involves computational tools, such as structure-based pharmacophore modeling and molecular docking, to predict the binding of designed compounds to their protein targets before synthesis. nih.gov

Once lead scaffolds are identified, combinatorial synthesis is employed to generate large libraries of related compounds for biological screening. This involves systematically varying substituents at different positions on the indole ring. A common synthetic approach is the Knoevenagel condensation to introduce the cyano group at the 3-position. nih.gov Straightforward, multi-step synthetic routes are often developed to produce diverse series of derivatives, such as the synthesis of five distinct series of 5-bromosubstituted indole phytoalexins to screen for antiproliferative activity. beilstein-archives.orgresearchgate.net The design of these libraries is crucial for establishing SAR. For instance, studies have shown that for anti-oomycete activity, a 5-cyano substituent on the indole ring was more effective than a methyl group or no substitution at that position. j-morphology.com